

1,3-dibromobenzene CAS number 108-36-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibromobenzene

Cat. No.: B047543

[Get Quote](#)

An In-depth Technical Guide to **1,3-Dibromobenzene** (CAS: 108-36-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1,3-dibromobenzene**, a pivotal chemical intermediate in organic synthesis. It covers its physicochemical properties, detailed synthesis protocols, significant chemical reactions, applications in research and development, spectroscopic signature, and essential safety and handling information.

Physicochemical Properties

1,3-Dibromobenzene, also known as m-dibromobenzene, is a colorless to light yellow liquid at room temperature.^{[1][2][3]} It is characterized by low solubility in water but is soluble in common organic solvents like ethanol and ether.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	108-36-1	
Molecular Formula	C ₆ H ₄ Br ₂	
Molecular Weight	235.90 g/mol	[4]
Appearance	Clear colorless to light yellow liquid	[1] [2]
Melting Point	-7 °C	[2] [3]
Boiling Point	218-219 °C	[2] [3]
Density	1.952 g/mL at 25 °C	[2]
Vapor Pressure	5 mmHg at 66 °C	[2]
Vapor Density	8.16 (vs. air)	[2]
Refractive Index (n _{20/D})	1.608	[2]
Water Solubility	0.068 g/L (insoluble)	[1] [2]
Flash Point	93.4 °C (closed cup)	

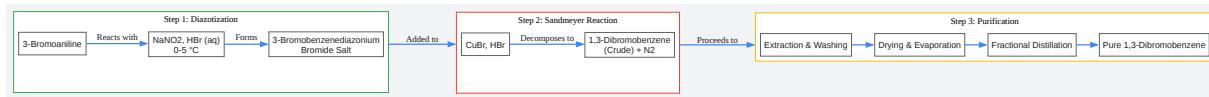
Synthesis and Manufacturing

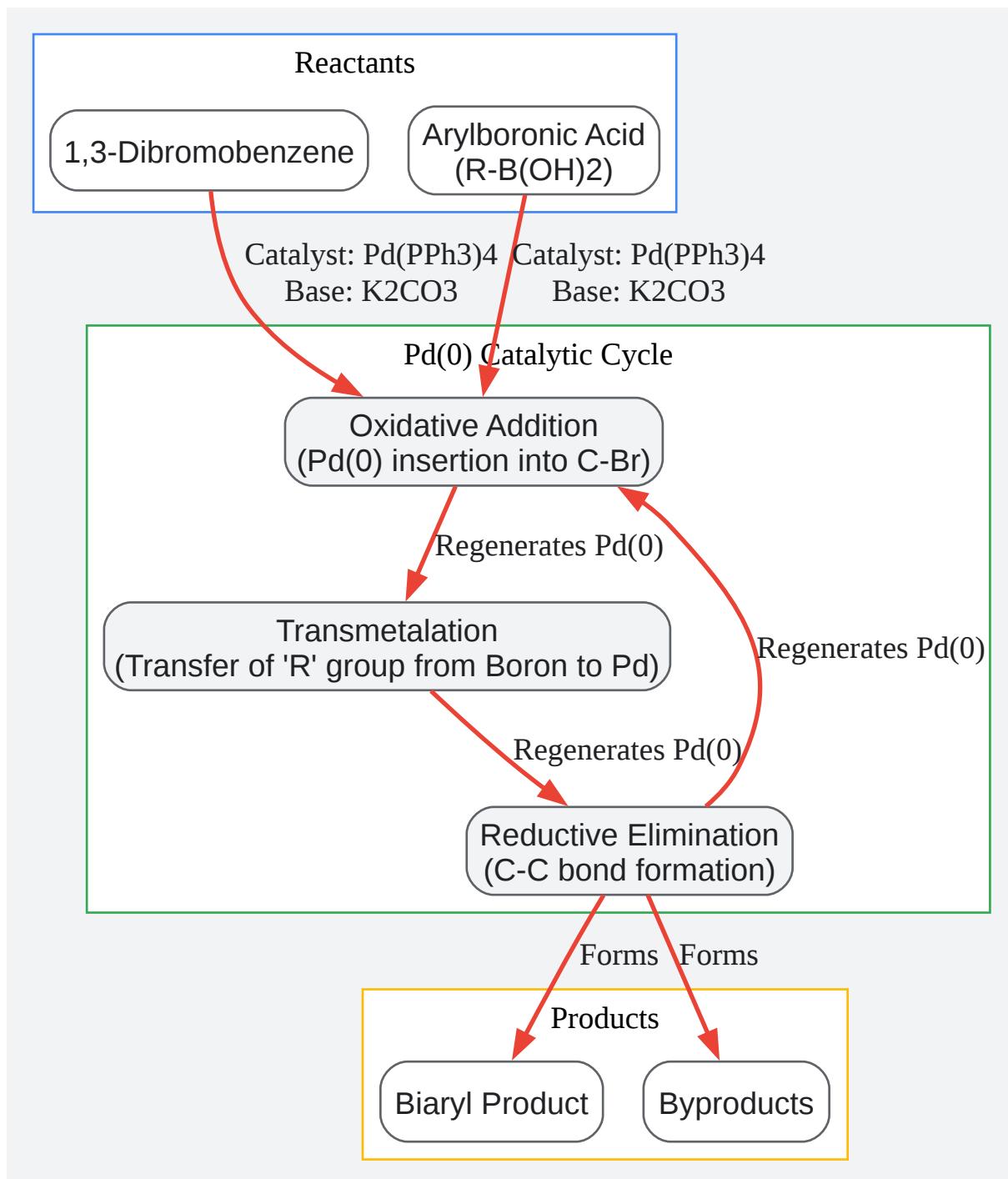
The most reliable and specific method for synthesizing **1,3-dibromobenzene** is through the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction.[\[3\]](#)[\[5\]](#)[\[6\]](#) This multi-step process ensures the correct meta-positioning of the bromine atoms.

Experimental Protocol: Sandmeyer Reaction for 1,3-Dibromobenzene Synthesis

This protocol is adapted from established methodologies for Sandmeyer reactions.[\[7\]](#)

Materials:


- 3-bromoaniline


- Sodium nitrite (NaNO₂)
- Hydrobromic acid (HBr, 48%)
- Copper(I) bromide (CuBr)
- Ice
- Diethyl ether
- Sodium hydroxide (NaOH) solution (for neutralization)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

- **Diazotization:**
 - In a flask surrounded by an ice-salt bath to maintain a temperature of 0-5 °C, dissolve 3-bromoaniline in aqueous HBr.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the solution.
- **Sandmeyer Reaction:**
 - In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide in HBr.
 - Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Effervescence (release of N₂ gas) will be observed.
 - Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.
- **Work-up and Purification:**

- Cool the reaction mixture and transfer it to a separatory funnel.
- Extract the crude **1,3-dibromobenzene** with a suitable organic solvent such as diethyl ether.
- Wash the organic layer sequentially with water, a dilute NaOH solution to remove excess acid, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by fractional distillation to yield pure **1,3-dibromobenzene**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 1,3-Dibromobenzene | 108-36-1 [chemicalbook.com]
- 3. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinfo.com [nbinfo.com]
- 6. 1,3-Dibromobenzene | High Purity | For Research Use [benchchem.com]
- 7. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-dibromobenzene CAS number 108-36-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047543#1-3-dibromobenzene-cas-number-108-36-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com